molecular formula C11H15N5O3 B11849517 Adenosine, 2',3'-dideoxy-2'-(hydroxymethyl)- CAS No. 130469-39-5

Adenosine, 2',3'-dideoxy-2'-(hydroxymethyl)-

Cat. No.: B11849517
CAS No.: 130469-39-5
M. Wt: 265.27 g/mol
InChI Key: SIRHZFXKEYTDJL-OKTBNZSVSA-N
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Description

The compound “((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,4-diyl)dimethanol” is a complex organic molecule that features a purine base attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,4-diyl)dimethanol” typically involves multiple steps, starting from simpler organic molecules. The key steps often include:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.

    Attachment of the Purine Base: This step usually involves nucleophilic substitution reactions where the purine base is introduced to the tetrahydrofuran ring.

    Functional Group Modifications: Additional steps may be required to introduce or modify functional groups to achieve the desired final structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

“((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,4-diyl)dimethanol” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the purine base or the tetrahydrofuran ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

“((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,4-diyl)dimethanol” has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure makes it a potential candidate for studying nucleic acid interactions and enzyme mechanisms.

    Medicine: Due to its purine base, it may have applications in drug development, particularly in antiviral and anticancer therapies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,4-diyl)dimethanol” depends on its specific application. In biological systems, it may interact with enzymes or nucleic acids, influencing various biochemical pathways. The purine base can mimic natural nucleotides, potentially inhibiting or modifying the activity of enzymes involved in DNA or RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the ring.

    Inosine: A nucleoside that can be interconverted with adenosine in metabolic pathways.

Uniqueness

“((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,4-diyl)dimethanol” is unique due to its specific stereochemistry and the presence of the tetrahydrofuran ring, which distinguishes it from other purine-based compounds

Properties

CAS No.

130469-39-5

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

IUPAC Name

[(2R,3S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl]methanol

InChI

InChI=1S/C11H15N5O3/c12-9-8-10(14-4-13-9)16(5-15-8)11-6(2-17)1-7(3-18)19-11/h4-7,11,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,11+/m0/s1

InChI Key

SIRHZFXKEYTDJL-OKTBNZSVSA-N

Isomeric SMILES

C1[C@H]([C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N)CO

Canonical SMILES

C1C(C(OC1CO)N2C=NC3=C(N=CN=C32)N)CO

Origin of Product

United States

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